molecular formula C17H11Cl2FN2O2 B3042450 3-(2,4-Dichloro-5-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazole-5-carboxylic acid CAS No. 618382-90-4

3-(2,4-Dichloro-5-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B3042450
CAS No.: 618382-90-4
M. Wt: 365.2 g/mol
InChI Key: HEMGJEQMDBBDMT-UHFFFAOYSA-N
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Description

3-(2,4-Dichloro-5-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazole-5-carboxylic acid is a complex organic compound characterized by its multiple halogenated aromatic rings and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions. One common approach is the reaction of 2,4-dichloro-5-fluorobenzaldehyde with 3-methylphenylhydrazine in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The resulting intermediate undergoes cyclization to form the pyrazole ring, followed by oxidation to introduce the carboxylic acid group.

Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent quality and yield. Advanced purification techniques, such as column chromatography and recrystallization, are employed to obtain the pure compound.

Types of Reactions:

  • Oxidation: The carboxylic acid group can be introduced through oxidation reactions using reagents like potassium permanganate or chromic acid.

  • Reduction: Reduction reactions are less common but can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to reduce the carboxylic acid group to an alcohol.

  • Substitution: Halogen atoms on the aromatic rings can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4), and reflux conditions.

  • Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

  • Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base.

Major Products Formed:

  • Oxidation: Carboxylic acid derivatives.

  • Reduction: Alcohols.

  • Substitution: Substituted halogenated aromatic compounds.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Studied for its potential biological activity, such as enzyme inhibition or receptor binding.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

  • 3-(2,4-Dichloro-5-fluorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid

  • 3-(2,4-Dichloro-5-fluorophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid

  • 3-(2,4-Dichloro-5-fluorophenyl)-1-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid

Uniqueness: This compound is unique due to its specific arrangement of halogen atoms and the presence of the 3-methylphenyl group, which can influence its chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

5-(2,4-dichloro-5-fluorophenyl)-2-(3-methylphenyl)pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2FN2O2/c1-9-3-2-4-10(5-9)22-16(17(23)24)8-15(21-22)11-6-14(20)13(19)7-12(11)18/h2-8H,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEMGJEQMDBBDMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=CC(=N2)C3=CC(=C(C=C3Cl)Cl)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

618382-90-4
Record name 3-(2,4-DICHLORO-5-FLUOROPHENYL)-1-(3-METHYLPHENYL)-1H-PYRAZOLE-5-CARBOXYLIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(2,4-Dichloro-5-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazole-5-carboxylic acid
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3-(2,4-Dichloro-5-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazole-5-carboxylic acid
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3-(2,4-Dichloro-5-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazole-5-carboxylic acid
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3-(2,4-Dichloro-5-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazole-5-carboxylic acid
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3-(2,4-Dichloro-5-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazole-5-carboxylic acid
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3-(2,4-Dichloro-5-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazole-5-carboxylic acid

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